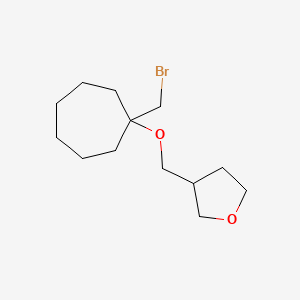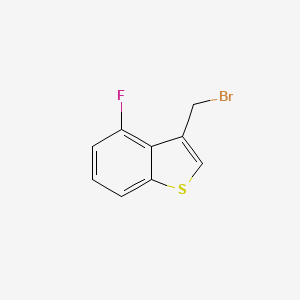
3-(Bromomethyl)-4-fluoro-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-4-fluoro-1-benzothiophene is a heterocyclic compound featuring a benzothiophene core substituted with bromomethyl and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-fluoro-1-benzothiophene typically involves the bromomethylation of 4-fluoro-1-benzothiophene. One common method includes the reaction of 4-fluoro-1-benzothiophene with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-4-fluoro-1-benzothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzothiophenes.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
- Substituted benzothiophenes (e.g., azido, thiol, or alkoxy derivatives)
- Sulfoxides and sulfones
- Methyl derivatives
Scientific Research Applications
3-(Bromomethyl)-4-fluoro-1-benzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-4-fluoro-1-benzothiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
3-(Bromomethyl)-1-benzothiophene: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
4-Fluoro-1-benzothiophene: Lacks the bromomethyl group, resulting in different chemical properties and applications.
3-(Chloromethyl)-4-fluoro-1-benzothiophene: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity in substitution reactions.
Uniqueness: 3-(Bromomethyl)-4-fluoro-1-benzothiophene is unique due to the presence of both bromomethyl and fluoro substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H6BrFS |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
3-(bromomethyl)-4-fluoro-1-benzothiophene |
InChI |
InChI=1S/C9H6BrFS/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5H,4H2 |
InChI Key |
DAXBQSUETMJEHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=C2CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


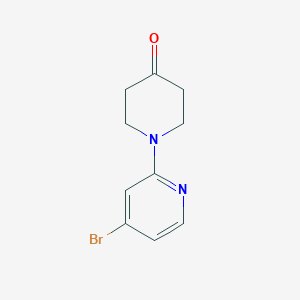
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
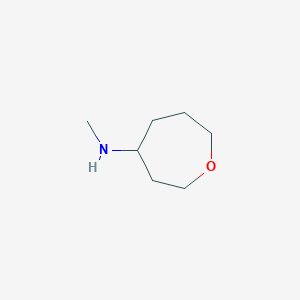
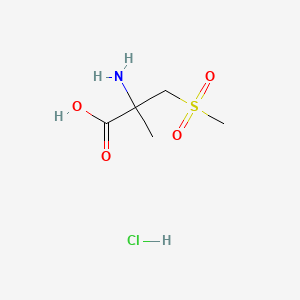
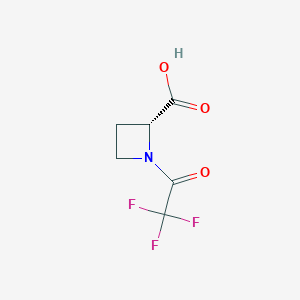
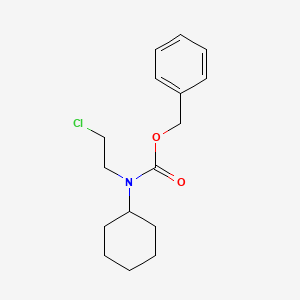
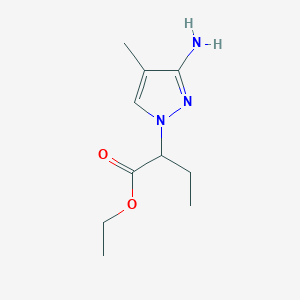
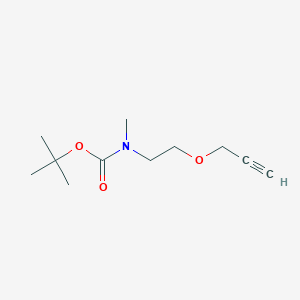
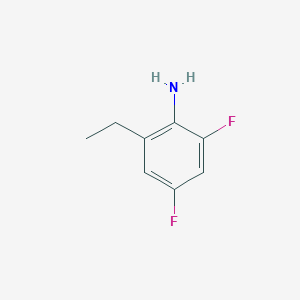
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)
